molecular formula C23H34Cl3N3O2 B13784286 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride CAS No. 90619-45-7

3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride

Cat. No.: B13784286
CAS No.: 90619-45-7
M. Wt: 490.9 g/mol
InChI Key: OSECKYPMKPFLNI-UHFFFAOYSA-N
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Description

3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic core, followed by the introduction of the piperazine and chlorophenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as acting as a drug candidate for treating specific diseases.

Industry

In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azabicyclo(3.2.1)octane derivatives
  • Piperazine derivatives
  • Chlorophenyl-containing compounds

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core with piperazine and chlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90619-45-7

Molecular Formula

C23H34Cl3N3O2

Molecular Weight

490.9 g/mol

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride

InChI

InChI=1S/C23H32ClN3O2.2ClH/c1-22(2)17-9-10-23(22,3)21(29)27(20(17)28)12-6-11-25-13-15-26(16-14-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,17H,6,9-16H2,1-3H3;2*1H

InChI Key

OSECKYPMKPFLNI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4Cl)C)C.Cl.Cl

Origin of Product

United States

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